physicochemical properties of benzyl (2-hydroxyethyl)(methyl)carbamate
physicochemical properties of benzyl (2-hydroxyethyl)(methyl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl (2-hydroxyethyl)(methyl)carbamate
Introduction
Benzyl (2-hydroxyethyl)(methyl)carbamate is a carbamate derivative that serves as a versatile intermediate and building block in organic synthesis. Its molecular architecture, featuring a lipophilic benzyl group, a polar carbamate linkage, and a terminal hydroxyl group, imparts a unique combination of properties that are of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling predictions of its behavior in various chemical and biological systems, from reaction kinetics and solubility to membrane permeability and metabolic stability.
This guide provides a comprehensive analysis of the core physicochemical characteristics of Benzyl (2-hydroxyethyl)(methyl)carbamate. As a senior application scientist, the narrative moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and physical properties. We will explore the theoretical underpinnings of these properties and provide detailed, field-proven experimental protocols for their accurate determination, ensuring that researchers are equipped with both the data and the methodology required for their work.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The following section details the key identifiers for Benzyl (2-hydroxyethyl)(methyl)carbamate.
Nomenclature and Identifiers
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IUPAC Name: Benzyl (2-hydroxyethyl)(methyl)carbamate
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Synonyms: N-Cbz-N-methyl-2-aminoethanol, Carbamic acid, (2-hydroxyethyl)methyl-, phenylmethyl ester[2][3]
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SMILES Code: O=C(OCC1=CC=CC=C1)N(CCO)C[1]
Molecular Structure and Key Functional Groups
The structure of Benzyl (2-hydroxyethyl)(methyl)carbamate dictates its chemical behavior and physical properties. The diagram below highlights the principal functional groups that influence its characteristics.
Caption: Workflow for solubility determination.
Methodology:
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Preliminary Test: Determine the approximate solubility to ensure the correct amount of substance is used in the main test. This involves adding increasing volumes of water to a known amount of the compound. 2. Equilibration:
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Add an amount of the solid compound to a flask containing high-purity water, ensuring that excess, undissolved solid remains after equilibrium is reached.
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Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5°C) using a shaker or stirrer. [4] * Equilibration time must be sufficient to reach a steady state. This is determined by taking samples at different time intervals (e.g., 24, 48, and 72 hours) until the measured concentration is constant.
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Phase Separation:
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After equilibration, allow the mixture to settle. To ensure complete removal of suspended solids, centrifuge the sample at the same temperature as the equilibration step. [5]4. Analysis:
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Carefully withdraw an aliquot from the clear aqueous phase.
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Determine the concentration of Benzyl (2-hydroxyethyl)(methyl)carbamate in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the presence of the chromophoric benzyl group.
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The pH of the saturated solution should also be measured and reported.
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Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry, heavily influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is quantified by the partition coefficient (P) between n-octanol and water, and is typically expressed as its logarithm, LogP. [6]The shake-flask method is the gold standard for experimental LogP determination. [7][8] Experimental Protocol: LogP Determination (Shake-Flask Method - OECD 107)
This method directly measures the partitioning of the solute between water-saturated n-octanol and n-octanol-saturated water.
Caption: Workflow for LogP determination.
Methodology:
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Preparation of Phases:
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Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate. [9]This step is critical to prevent volume changes during the experiment.
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Partitioning:
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Dissolve a small, accurately weighed amount of Benzyl (2-hydroxyethyl)(methyl)carbamate in the water-saturated n-octanol. The concentration should be low (e.g., < 0.01 M) to avoid self-association. * Add a known volume of the n-octanol-saturated water to a vessel containing a known volume of the n-octanol solution.
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Seal the vessel and shake it at a constant temperature until equilibrium is achieved (typically for several hours).
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Phase Separation:
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Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and break any potential emulsions. [7]4. Analysis:
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Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
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Calculation:
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The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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LogP is calculated as: LogP = log₁₀(C_octanol / C_water).
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The experiment should be performed at least in duplicate.
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Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. [10]This is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4). [10]Benzyl (2-hydroxyethyl)(methyl)carbamate does not possess strongly acidic or basic functional groups. The hydroxyl group is a very weak acid (pKa typically >14), and the carbamate nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, the compound is expected to be neutral across the physiological pH range. However, experimental verification is essential.
Experimental Protocol: pKa Determination (Potentiometric Titration - OECD 112)
Potentiometric titration is a common and accurate method for pKa determination. [11] Methodology:
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Sample Preparation:
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Dissolve a precise amount of Benzyl (2-hydroxyethyl)(methyl)carbamate in a suitable solvent, typically a water-cosolvent mixture (e.g., water-methanol) if aqueous solubility is low.
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Titration:
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Calibrate a pH meter with standard buffers.
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Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then separately with a standardized solution of a strong base (e.g., KOH).
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Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which the acid is half-neutralized. Specialized software is often used to analyze the curve and calculate the pKa value(s).
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Given the expected neutrality of this compound, the titration curve may not show a clear inflection point, which would confirm the absence of an ionizable group within the typical aqueous pH range.
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References
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
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OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58945. [Link]
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OECD. (2009). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
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Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]
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OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280458, benzyl N-(2-hydroxyethyl)carbamate. [Link]
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Iovine, V., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(1), M1842. [Link]
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Meyer, H., et al. (2007). N-Boc- and N-Cbz-Protected α-Amino Aldehydes from α-Amino Acids. Organic Syntheses, 84, 98. [Link]
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OECD. (2023). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (n.d.). Test No. 112: Dissociation Constants in Water. [Link]
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Solubility of Things. (n.d.). Benzyl 2-hydroxyethylcarbamate. [Link]
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University of Alberta. (n.d.). Melting point determination. [Link]
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Al-Hamdany, R. (2021). experiment (1) determination of melting points. [Link]
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Northern Kentucky University. (n.d.). Experiment 1 - Melting Points. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337567, benzyl N-benzyl-N-(2-hydroxyethyl)carbamate. [Link]
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Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]
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S.N. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
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